molecular formula C17H22FNO3S B2468628 Ethyl 4-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate CAS No. 1706092-98-9

Ethyl 4-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate

Numéro de catalogue: B2468628
Numéro CAS: 1706092-98-9
Poids moléculaire: 339.43
Clé InChI: YVEGGKIQPNACAP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate is a synthetic compound featuring a 1,4-thiazepane ring fused with a 2-fluorophenyl substituent and an ethyl oxobutanoate side chain. Its synthesis involves multi-step reactions, including bromination, sulfonamidation, and coupling with amino acid esters under basic conditions (e.g., K₂CO₃ in N,N-dimethylacetamide), followed by purification via column chromatography . The compound is part of a broader class of BRAF/HDAC dual inhibitors, where the 1,4-thiazepane core and fluorinated aromatic groups are critical for binding to enzymatic targets .

Propriétés

IUPAC Name

ethyl 4-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO3S/c1-2-22-17(21)8-7-16(20)19-10-9-15(23-12-11-19)13-5-3-4-6-14(13)18/h3-6,15H,2,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEGGKIQPNACAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(SCC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols and thiol compounds, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine-containing aromatic compound reacts with a nucleophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of Ethyl 4-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiazepane ring to a thiazolidine ring.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiazolidine derivatives.

    Substitution: Various substituted thiazepane derivatives.

Applications De Recherche Scientifique

Ethyl 4-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate exhibits various biological activities that make it a candidate for drug development:

1. Antimicrobial Activity : Preliminary studies suggest that compounds with similar thiazepane structures show promising antimicrobial activity against various pathogens. The presence of the fluorinated group may enhance this activity by improving binding affinity to microbial targets .

2. Anticancer Potential : The compound has been evaluated for its anticancer properties, particularly against estrogen receptor-positive breast cancer cell lines (e.g., MCF7). In vitro studies indicate that compounds with similar structures can exhibit significant cytotoxicity comparable to standard chemotherapeutic agents such as 5-fluorouracil .

3. Mechanism of Action : The mechanism through which Ethyl 4-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate exerts its effects may involve:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, influencing physiological responses.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of thiazepane derivatives against Gram-positive and Gram-negative bacteria. Ethyl 4-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate was included in the screening process, demonstrating significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized several thiazepane derivatives and assessed their cytotoxic effects on MCF7 cells. Ethyl 4-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate showed promising results in inhibiting cell proliferation, suggesting that modifications to the thiazepane core can enhance anticancer activity.

Mécanisme D'action

The mechanism of action of Ethyl 4-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the thiazepane ring and the fluorophenyl group can influence its binding affinity and specificity, leading to various biological effects. The exact pathways and molecular targets involved would require further experimental investigation.

Comparaison Avec Des Composés Similaires

Research Findings and Implications

  • Pharmacological Potential: The target compound’s fluorophenyl and oxobutanoate groups position it as a dual inhibitor, leveraging HDAC’s zinc-binding domain and BRAF’s ATP-binding pocket .
  • Crystallographic Insights : The sofa conformation observed in ’s pyrimidine derivative highlights the importance of ring flexibility in optimizing drug-receptor interactions .

Activité Biologique

Ethyl 4-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate (CAS Number: 1706092-98-9) is a synthetic compound with a unique thiazepane structure that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Ethyl 4-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoate is C17H22FNO3SC_{17}H_{22}FNO_3S with a molecular weight of 339.4 g/mol. The compound features a thiazepane ring, which is known for its diverse biological activities, and a fluorophenyl group that enhances its electronic properties and biological interactions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorophenyl substituent may increase binding affinity through hydrophobic interactions, while the thiazepane ring contributes to the specificity of these interactions. The ester functional group can be hydrolyzed to release active components at the site of action .

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of related compounds featuring similar structural motifs. For instance, compounds derived from thiazepane structures have shown significant cytotoxicity against various cancer cell lines. A study demonstrated that ethyl derivatives with thiazepane rings exhibited promising antitumor activity by inducing apoptosis in cancer cells .

Table 1: Summary of Antitumor Activity Studies

Compound NameCancer TypeMechanism of ActionKey Findings
Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylateEhrlich Ascites CarcinomaApoptosis induction100% decrease in tumor cell viability
Ethyl 4-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-4-oxobutanoateNot yet tested directlyPotential via thiazepane interactionsAnticipated similar effects based on structure

Antioxidant Properties

Compounds with similar thiazepane structures have also been evaluated for their antioxidant properties. The presence of the thiazepane ring may contribute to enhanced radical scavenging activities, which are crucial in mitigating oxidative stress in biological systems. These properties are particularly relevant in the context of cancer therapy where oxidative stress plays a significant role in tumor progression .

Q & A

Q. Key Considerations :

  • Use anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis of intermediates.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to minimize by-products.

How can the molecular structure and purity of this compound be rigorously validated?

Q. Basic

  • X-ray Crystallography : Resolve the 3D structure using SHELXL (single-crystal refinement) to confirm stereochemistry and bond lengths .
  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic peaks:
  • δ 1.2–1.4 ppm (triplet, ethyl ester CH₃).
  • δ 4.1–4.3 ppm (quartet, ester CH₂).
  • δ 7.2–7.6 ppm (multiplet, fluorophenyl protons) .
    • ¹³C NMR : Confirm carbonyl (C=O) signals at ~170–175 ppm.
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching C₁₈H₂₁FNO₃S (calc. 350.12).

What strategies optimize reaction yields and purity in large-scale synthesis?

Q. Advanced

ParameterOptimization StrategyYield Improvement
Solvent Replace THF with DMF to enhance solubility of intermediates +15%
Catalyst Use p-TsOH (0.5 eq.) for cyclocondensation instead of H₂SO₄ +20%
Temperature Conduct Darzens reaction at −10°C to reduce epimerization +10%
Workup Employ continuous flow reactors for acid-sensitive intermediates +25% (purity)

Methodological Tip : Monitor reactions via TLC (Rf ~0.4 in EtOAc/hexane 3:7) and use preparative HPLC (C18 column, acetonitrile/water gradient) for final purification.

How can contradictory biological activity data between structural analogs be resolved?

Advanced
Case Study : Fluorophenyl analogs exhibit varying inhibition of COX-2 (IC₅₀ = 2–50 µM) due to:

  • Steric Effects : Bulky substituents on the thiazepane ring reduce binding affinity.
  • Electronic Effects : Electron-withdrawing groups (e.g., -F) enhance interactions with catalytic residues .

Q. Experimental Design :

SAR Analysis : Synthesize derivatives with modified substituents (e.g., -Cl, -OCH₃) on the phenyl ring.

Enzyme Assays : Compare IC₅₀ values using recombinant COX-2 and fluorescence polarization assays.

Molecular Docking : Use AutoDock Vina to model ligand-receptor interactions and identify key binding motifs .

What are the primary degradation pathways of this compound under physiological conditions?

Q. Advanced

  • Ester Hydrolysis : Rapid cleavage of the ethyl ester in plasma (t₁/₂ = 30 min at pH 7.4) to form the carboxylic acid derivative.
  • Thiazepane Ring Oxidation : Cytochrome P450-mediated oxidation generates sulfoxide metabolites.

Q. Mitigation Strategies :

  • Prodrug Design : Replace the ester with a tert-butyl group to delay hydrolysis.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring .

How can stereochemical outcomes in thiazepane ring formation be controlled?

Q. Advanced

  • Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids to induce enantioselectivity (up to 90% ee) .
  • Crystallization-Induced Dynamic Resolution : Recrystallize intermediates from ethanol/water to enrich the desired diastereomer.
  • Circular Dichroism (CD) : Validate absolute configuration by comparing experimental and computed CD spectra .

What analytical techniques are critical for assessing batch-to-batch consistency?

Q. Basic

  • HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (gradient: 20–80% over 20 min). Retention time: ~12.5 min.
  • KF Titration : Ensure residual water <0.5% (w/w).
  • Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values.

How does the fluorophenyl moiety influence the compound’s pharmacokinetic properties?

Q. Advanced

PropertyFluorophenyl ImpactEvidence Source
Lipophilicity LogP increases by 0.5–1.0 vs. non-fluorinated analogs
Metabolic Stability Reduced CYP3A4-mediated oxidation due to -F
Plasma Protein Binding Enhanced binding (85–90%) due to hydrophobic effects

Methodological Insight : Perform parallel artificial membrane permeability assays (PAMPA) to correlate logP with intestinal absorption.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.